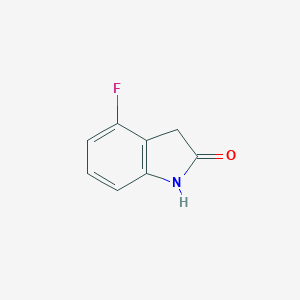

4-Fluoroindolin-2-one

Cat. No. B148322

Key on ui cas rn:

138343-94-9

M. Wt: 151.14 g/mol

InChI Key: WKDSLMNPSVQOES-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06221867B1

Procedure details

6-Fluoro-2-nitrobenzyl cyanide (23.10 g, 0.12 mole) (prepared according to A. Kalir et. al., Synthesis, 1987, 514-515) was dissolved in 10:1 MeOH/H2O (250 mL) and the solution was chilled in an ice water bath. HBr gas was bubbled into the cold mixture for 75 min. The solution was allowed to warm up to r.t. and then concentrated to half its volume under reduced pressure. THF (100 mL), water (100 mL) and conc. HCl (6 mL) were successively added at r.t. and stirring was maintained for 75 min. The mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with water, sat. aq. NaHCO3 and brine, then dried over sodium sulfate and concentrated under reduced pressure. This material (20.9 g) was dissolved in acetic acid (200 mL) and hydrogenated for 2 h in a Parr apparatus at 50 Psi, in the presence of 10% Pd/C (4.33 g). The reaction mixture was filtered through a cake of Celite® (Fisher Scientific), and the cake was washed with acetic acid. The solution was concentrated under reduced pressure and dissolved in MeOH (300 mL) containing 1N NaOH (15 mL). This mixture was poured into 2:1 sat aq. NaCl/H2O (600 mL) and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated. The crude residue was triturated with ether to yield 5.8 g (first crop) of pure 1,3-dihydro4-fluoro-2H-indol-2-one. The mother liquor was chromatographed on Silica Gel (230-400 mesh, eluted with 40% ethyl acetate in hexane) to yield an additional 1.6 g of product (overall yield from cyanide: 41%).

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[C:7]([CH2:8][C:9]#N)=[C:6]([N+:11]([O-])=O)[CH:5]=[CH:4][CH:3]=1.C[OH:15].O>>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:7]=1[CH2:8][C:9](=[O:15])[NH:11]2 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

23.1 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=CC(=C1CC#N)[N+](=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO.O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Kalir et. al., Synthesis, 1987, 514-515)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was chilled in an ice water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HBr gas was bubbled into the cold mixture for 75 min

|

|

Duration

|

75 min

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to half its volume under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

THF (100 mL), water (100 mL) and conc. HCl (6 mL) were successively added at r.t.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained for 75 min

|

|

Duration

|

75 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was poured into water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with water, sat. aq. NaHCO3 and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

This material (20.9 g) was dissolved in acetic acid (200 mL) and hydrogenated for 2 h in a Parr apparatus at 50 Psi, in the presence of 10% Pd/C (4.33 g)

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered through a cake of Celite® (Fisher Scientific)

|

WASH

|

Type

|

WASH

|

|

Details

|

the cake was washed with acetic acid

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solution was concentrated under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in MeOH (300 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 1N NaOH (15 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This mixture was poured into 2:1

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude residue was triturated with ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C2CC(NC2=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |